N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-2-15-8-6-7-11-17(15)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-13H,2,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZRFTZRVPHPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring and a pyrazine derivative. Its molecular formula is C19H20N4O3, indicating the presence of nitrogen and oxygen in its structure which may contribute to its biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit various metabolic enzymes, which could be beneficial in treating conditions like cancer and neurological disorders. For instance, some triazole derivatives are known to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission .
- Antioxidant Activity : The presence of phenoxy groups in its structure may enhance its antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A study involving various triazole compounds demonstrated significant cytotoxic effects against different cancer cell lines. The IC50 values for some derivatives ranged from 10 to 50 µM, indicating potent activity against tumor cells .
- In vitro assays showed that this compound exhibited selective cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 25 µM .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazoles are often associated with antibacterial and antifungal activities:
- A series of related compounds were tested for their antibacterial efficacy against common pathogens. Results indicated that certain triazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Case Study 1: Anticancer Screening
In a recent screening study, this compound was evaluated alongside other compounds for its anticancer properties. The study utilized multicellular spheroids as a model system to assess drug efficacy in a more physiologically relevant environment. The results showed promising anticancer activity with reduced cell viability in treated spheroids compared to controls .
Case Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition profile of various triazole compounds. This compound was found to significantly inhibit AChE activity in vitro. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibit significant anticancer activity. The triazole and pyrazine moieties are known to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the inhibition of specific signaling pathways .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The phenoxy and triazole groups contribute to its ability to disrupt bacterial cell membranes and inhibit the growth of pathogens. In vitro assays have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential for development as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects. Research indicates that they can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science
Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. The compound's ability to act as a charge transport material makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies have shown that incorporating such compounds into device architectures can enhance performance metrics like efficiency and stability .
Photonic Devices
The nonlinear optical properties of this compound make it a candidate for photonic applications. The triazole and pyrazine frameworks allow for significant electronic delocalization, which is beneficial for applications in optical switches and modulators . Computational studies have predicted favorable hyperpolarizability values, indicating strong potential for use in advanced photonic devices .
Biological Research Tool
Biochemical Assays
Due to its unique structural features, this compound can serve as a valuable tool in biochemical assays aimed at probing enzyme activities or receptor-ligand interactions. Its ability to selectively bind to certain biological targets can facilitate the development of assays for drug discovery and mechanism-of-action studies .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against various pathogens | |
| Neuroprotective agents | Mitigates oxidative stress | |
| Materials Science | Organic electronics | Enhances performance in OLEDs |
| Photonic devices | Strong nonlinear optical properties | |
| Biological Research Tool | Biochemical assays | Probes enzyme activities |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions. In a study using analogous triazolopyrazine-acetamide derivatives, treatment with 6M HCl at 80°C for 4 hours yielded the corresponding carboxylic acid (92% conversion). Conversely, alkaline hydrolysis with 1M NaOH at 60°C produced the sodium carboxylate intermediate .
Reaction Conditions and Products
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, 80°C, 4h | 2-(3-oxo-8-phenoxy-triazolo-pyrazinyl)acetic acid | 92% | |
| 1M NaOH, 60°C, 2h | Sodium 2-(3-oxo-8-phenoxy-triazolo-pyrazinyl)acetate | 85% |
Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, with the triazole ring stabilizing the transition state through resonance.
Electrophilic Aromatic Substitution (EAS)
The phenoxy group directs electrophilic substitution to the para position. Nitration with HNO₃/H₂SO₄ at 0–5°C introduced a nitro group at the para position of the phenoxy ring (78% yield) . Halogenation using Br₂/FeBr₃ produced mono-brominated derivatives .
Substitution Reactions
| Reagent | Position | Product Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | Para-nitration | 78% | |
| Br₂/FeBr₃, RT | Para-bromination | 82% |
The electron-donating phenoxy group enhances ring activation, favoring para selectivity .
Triazole Ring Reactivity
The triazolo[4,3-a]pyrazine core participates in ring-opening and cross-coupling reactions:
Ring-Opening with Nucleophiles
Treatment with hydrazine (NH₂NH₂) in ethanol at reflux cleaved the triazole ring, generating a pyrazine-hydrazide derivative (65% yield).
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids introduced aryl groups at the 7-position of the pyrazine ring :
Example:
-
Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) yielded 7-phenyl-substituted analogs (74% yield) .
Oxidation of the 3-Oxo Group
The 3-oxo group resisted oxidation under standard conditions (e.g., KMnO₄), likely due to conjugation with the triazole ring .
Reduction of the Triazole Core
Catalytic hydrogenation (H₂/Pd-C, 50 psi) partially reduced the triazole ring to a dihydrotriazole, altering biological activity .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) revealed decomposition above 220°C, with the triazole and acetamide groups contributing to thermal instability. Photolytic studies (UV light, 254 nm) showed <5% degradation after 48 hours, indicating moderate photostability.
Interaction with Biological Nucleophiles
In vitro studies demonstrated reactivity with glutathione (GSH) at physiological pH, forming a thioether adduct at the 8-phenoxy position. This reaction suggests potential prodrug activation mechanisms .
Adduct Formation
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| GSH | PBS buffer, pH 7.4, 37°C | 8-(Glutathionyl)-phenoxy derivative |
Synthetic Modifications for Pharmacological Optimization
Structure-activity relationship (SAR) studies highlighted key reactions for improving target affinity:
-
Acylation : Introduction of electron-withdrawing groups (e.g., -CF₃) at the 2-ethylphenyl moiety enhanced enzyme inhibition .
-
Etherification : Replacement of phenoxy with 3-methoxyphenoxy improved metabolic stability.
This compound’s reactivity is central to its applications in medicinal chemistry, particularly in kinase inhibition and prodrug design. Experimental data emphasize the need for controlled reaction conditions to avoid undesired side products .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazolopyrazine Derivatives
Key Observations:
Position 8 Modifications: Electron-withdrawing groups (e.g., nitro in Compound 1) improve stability and reactivity but may reduce bioavailability . Sulfanyl substituents (e.g., 4-chlorobenzylsulfanyl in ) enhance binding to cysteine-rich targets, such as kinases or proteases.
Acetamide Side Chain Variations :
- The 2-ethylphenyl group in the target compound offers a balance between lipophilicity and steric effects, favoring blood-brain barrier penetration.
- Polar substituents (e.g., 4-methoxybenzyl in ) improve aqueous solubility but may reduce CNS penetration.
- Aromatic heterocycles (e.g., benzylpiperazinyl in ) expand interaction with hydrophobic pockets in proteins.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data*
Key Insights:
- The target compound’s predicted LogP (3.2) aligns with CNS drug-like properties, though its solubility is lower than derivatives with polar groups (e.g., 4-methoxybenzyl in ).
- Sulfanyl-containing analogs (e.g., ) show improved solubility compared to nitro- or amino-substituted derivatives, likely due to thioether flexibility.
- The benzylpiperazinyl group in Compound 45 significantly enhances receptor binding but reduces solubility, highlighting a trade-off in design.
Q & A
Basic: What are the key synthetic routes for preparing triazolo[4,3-a]pyrazine derivatives structurally related to N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
The synthesis typically involves:
- Substitution reactions under alkaline conditions to introduce phenoxy or aryl groups at the pyrazine core .
- Reduction steps (e.g., using iron powder in acidic media) to convert nitro intermediates to amines .
- Condensation reactions with activated carbonyl compounds (e.g., cyanoacetic acid) using coupling agents like HATU or DIC .
Purification often employs liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) or recrystallization (e.g., ethanol or 2-methoxyethanol) .
Basic: How is structural characterization of this compound performed?
- 1H/13C NMR : Assign aromatic protons (δ 6.98–8.12 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm substitution patterns .
- IR spectroscopy : Detect key functional groups (e.g., C=O at ~1716 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) .
- Elemental analysis : Validate purity and empirical formulas (e.g., C28H27N7O) .
Basic: What are common substituents on the triazolo[4,3-a]pyrazine scaffold that influence bioactivity?
- Phenoxy groups at position 8 (linked to improved solubility and target engagement) .
- Amino groups at position 8 (critical for hydrogen bonding in enzyme inhibition) .
- Bulkier substituents (e.g., tert-butyl or trifluoromethyl) enhance metabolic stability but may reduce solubility .
Advanced: How can researchers resolve contradictions in yield data during scale-up synthesis?
Example : A 63% yield reported for a triazolo[4,3-a]pyrazine derivative vs. 75% for a tert-butyl-substituted analog .
Methodological considerations :
- Catalyst optimization : Use of Pd-based catalysts for C–N coupling vs. iron powder for nitro reduction .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may complicate purification.
- Temperature control : Exothermic reactions (e.g., reductions) require gradual reagent addition to avoid side products.
Advanced: How does stereochemistry impact the synthesis and activity of related acetamide derivatives?
Case study : Chiral separation of isomers (e.g., using Chiralpak® OD columns with MeOH-DMEA/CO2) achieves >98% enantiomeric excess .
Activity implications :
- Isomer 1 (Rt = 1.61 min) may exhibit higher receptor affinity due to spatial alignment of the phenoxy and acetamide groups.
- Isomer 2 (Rt = 2.41 min) could show reduced solubility due to altered crystal packing .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Core modifications : Replace the triazolo[4,3-a]pyrazine with imidazo[1,2-a]pyridine to assess ring flexibility .
- Substituent libraries : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (CF₃) at the phenyl ring to modulate electronic effects .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases or GPCRs .
Advanced: How can researchers address discrepancies in biological activity data across analogs?
Example : A compound with a 3,5-difluorophenyl group shows anti-proliferative activity, while a 3-chloro-4-methoxyphenyl analog is inactive .
Approaches :
- Cellular assays : Compare IC50 values in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Metabolic stability tests : Assess cytochrome P450 interactions to identify rapid degradation pathways.
- Crystallography : Resolve co-crystal structures to confirm target engagement vs. off-target binding .
Advanced: What methodologies are used to evaluate metabolic stability and toxicity?
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
- AMES testing : Screen for mutagenicity using Salmonella typhimurium strains .
- hERG binding assays : Mitigate cardiotoxicity risks by evaluating inhibition of potassium channels .
Basic: What purification techniques are optimal for isolating triazolo[4,3-a]pyrazine derivatives?
Advanced: How can in silico tools guide the design of analogs with improved pharmacokinetics?
- LogP prediction : Use MarvinSketch or ChemAxon to balance lipophilicity (optimal range: 2–4) .
- ADMET profiling : SwissADME or pkCSM predicts absorption, distribution, and toxicity risks .
- Quantum mechanics (QM) : Optimize electron density maps for substituents to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
